molecular formula C16H18N2O2 B8150296 (R)-ethyl 2-amino-3-(3-(pyridin-4-yl)phenyl)propanoate

(R)-ethyl 2-amino-3-(3-(pyridin-4-yl)phenyl)propanoate

Cat. No.: B8150296
M. Wt: 270.33 g/mol
InChI Key: FXCUSQSLDGOALT-OAHLLOKOSA-N
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Description

®-ethyl 2-amino-3-(3-(pyridin-4-yl)phenyl)propanoate is a chiral compound that belongs to the class of amino acid derivatives It features a pyridine ring attached to a phenyl group, which is further connected to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-ethyl 2-amino-3-(3-(pyridin-4-yl)phenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine, phenyl derivatives, and amino acids.

    Formation of the Pyridine-Phenyl Intermediate: The pyridine ring is first functionalized and then coupled with a phenyl group through a series of reactions, including halogenation and cross-coupling reactions.

    Amino Acid Derivatization: The intermediate is then reacted with an amino acid derivative under specific conditions to form the desired compound. This step often involves protecting group strategies to ensure selective reactions.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved through chiral chromatography or enzymatic resolution.

Industrial Production Methods

Industrial production of ®-ethyl 2-amino-3-(3-(pyridin-4-yl)phenyl)propanoate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-ethyl 2-amino-3-(3-(pyridin-4-yl)phenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The pyridine and phenyl rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

®-ethyl 2-amino-3-(3-(pyridin-4-yl)phenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ®-ethyl 2-amino-3-(3-(pyridin-4-yl)phenyl)propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share structural similarities and exhibit comparable biological activities.

    2-aminopyrimidine derivatives: Known for their antitrypanosomal and antiplasmodial activities, these compounds are structurally related to ®-ethyl 2-amino-3-(3-(pyridin-4-yl)phenyl)propanoate.

Uniqueness

®-ethyl 2-amino-3-(3-(pyridin-4-yl)phenyl)propanoate is unique due to its specific chiral configuration and the presence of both pyridine and phenyl groups, which contribute to its distinct chemical and biological properties.

This detailed article provides a comprehensive overview of ®-ethyl 2-amino-3-(3-(pyridin-4-yl)phenyl)propanoate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl (2R)-2-amino-3-(3-pyridin-4-ylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-20-16(19)15(17)11-12-4-3-5-14(10-12)13-6-8-18-9-7-13/h3-10,15H,2,11,17H2,1H3/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCUSQSLDGOALT-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC(=CC=C1)C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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